

# Application Note: High-Resolution Mass Spectrometry (HRMS) Analysis of Atrazine- $^{13}\text{C}_3,^{15}\text{N}_3$

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## Compound of Interest

Compound Name: Atrazine- $^{13}\text{C}_3,^{15}\text{N}_3$

Cat. No.: B12059230

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## Introduction

Atrazine, a widely used herbicide, and its metabolites are of significant environmental concern. Stable isotope-labeled internal standards are crucial for the accurate quantification of atrazine in various matrices by correcting for matrix effects and variations in sample preparation and instrument response. Atrazine- $^{13}\text{C}_3,^{15}\text{N}_3$  is a stable isotope-labeled analog of atrazine used as an internal standard in mass spectrometry-based analytical methods. This application note provides a detailed protocol for the qualitative and quantitative analysis of Atrazine- $^{13}\text{C}_3,^{15}\text{N}_3$  using High-Resolution Mass Spectrometry (HRMS), offering high selectivity and mass accuracy.

This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who are utilizing isotopically labeled standards for quantitative assays.

## Principle

This method employs Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) for the detection and quantification of Atrazine- $^{13}\text{C}_3,^{15}\text{N}_3$ . The high resolving power and mass accuracy of HRMS allow for the precise measurement of the isotopic analog, distinguishing it from potential isobaric interferences. The protocol outlines sample preparation, chromatographic separation, and HRMS detection parameters.

## Experimental Protocols

### 1. Reagents and Materials

- Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid (LC-MS grade).
- Standards: Atrazine- $^{13}\text{C}_3,^{15}\text{N}_3$  ( $\geq 98\%$  atom %,  $\geq 98\%$  purity).[\[1\]](#) Unlabeled Atrazine standard.
- Sample Matrix: As required (e.g., reagent water, soil extract, plasma).
- Solid Phase Extraction (SPE) Cartridges: C18 cartridges for sample cleanup and concentration, if necessary.

### 2. Standard Solution Preparation

- Primary Stock Solution (100  $\mu\text{g/mL}$ ): Accurately weigh and dissolve 1 mg of Atrazine- $^{13}\text{C}_3,^{15}\text{N}_3$  in 10 mL of methanol. Store at  $-20^\circ\text{C}$ .[\[2\]](#)
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create a calibration curve in the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

### 3. Sample Preparation (for Water Samples)

- Allow water samples to equilibrate to room temperature. If particulates are present, centrifuge or filter the sample.[\[3\]](#)
- For a 1 mL sample, add 200  $\mu\text{L}$  of the water sample to an autosampler vial containing 800  $\mu\text{L}$  of 5/95 (v/v) methanol/HPLC water and mix.[\[3\]](#)
- For trace analysis, a solid-phase extraction (SPE) step may be required. Condition a C18 SPE cartridge sequentially with methanol and water. Load the water sample onto the cartridge. Elute the analyte with a suitable solvent like ethyl acetate or methanol.
- Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

### 4. Liquid Chromatography (LC) Conditions

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9  $\mu$ m) is recommended for good separation.<sup>[4]</sup>
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
- Flow Rate: 0.3 - 0.4 mL/min.
- Column Temperature: 40-45°C.
- Injection Volume: 5 - 20  $\mu$ L.
- Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

#### 5. High-Resolution Mass Spectrometry (HRMS) Conditions

- Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap instrument.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Capillary Voltage: 3.5 - 4.0 kV.
- Source Temperature: 120 - 150°C.
- Desolvation Gas Flow: 600 - 800 L/hr.
- Desolvation Temperature: 350 - 450°C.
- Acquisition Mode: Full scan MS and targeted MS/MS (or parallel reaction monitoring, PRM).
- Mass Range (Full Scan): m/z 50 - 500.

- Resolution: > 20,000 FWHM.
- Collision Energy (for MS/MS): Optimize for characteristic fragment ions (e.g., 10-40 eV).

## Data Presentation

Table 1: Theoretical Exact Masses of Atrazine-<sup>13</sup>C<sub>3</sub>,<sup>15</sup>N<sub>3</sub> and Key Fragments

Compound/Fragment	Chemical Formula	Monoisotopic Mass (Da)	Adduct	m/z
Atrazine- <sup>13</sup> C <sub>3</sub> , <sup>15</sup> N <sub>3</sub>	<sup>13</sup> C <sub>3</sub> C <sub>5</sub> H <sub>14</sub> ClN <sup>15</sup> N <sub>3</sub>	221.0993	[M+H] <sup>+</sup>	222.1066
Fragment 1	<sup>13</sup> C <sub>2</sub> C <sub>3</sub> H <sub>9</sub> ClN <sup>15</sup> N <sub>2</sub>	179.0575	[M+H] <sup>+</sup>	180.0648
Fragment 2	<sup>13</sup> C <sub>2</sub> C <sub>4</sub> H <sub>7</sub> N <sup>15</sup> N <sub>2</sub>	141.0699	[M+H] <sup>+</sup>	142.0772

Note: The molecular formula for Atrazine is C<sub>8</sub>H<sub>14</sub>ClN<sub>5</sub>. The labeled variant has three <sup>13</sup>C and three <sup>15</sup>N atoms.

Table 2: Example LC Gradient Program

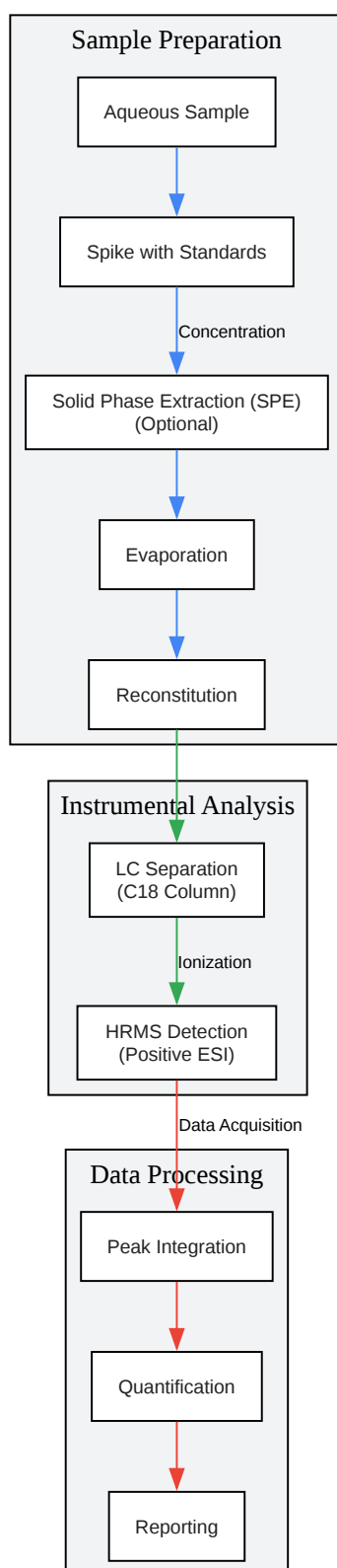
Time (min)	Flow Rate (mL/min)	% Mobile Phase A	% Mobile Phase B
0.0	0.4	95	5
1.0	0.4	95	5
8.0	0.4	5	95
10.0	0.4	5	95
10.1	0.4	95	5
15.0	0.4	95	5

Table 3: Quantitative Performance Characteristics

Parameter	Result
Linearity ( $R^2$ )	> 0.995
Limit of Detection (LOD)	~0.05 ng/mL
Limit of Quantification (LOQ)	~0.15 ng/mL
Accuracy (% Recovery)	85 - 115%
Precision (% RSD)	< 15%

Note: These are typical performance characteristics and should be determined experimentally for each specific matrix and instrument.

## Visualization of Experimental Workflow



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Caption: Workflow for HRMS analysis of Atrazine-<sup>13</sup>C<sub>3</sub>,<sup>15</sup>N<sub>3</sub>.

## Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of Atrazine- $^{13}\text{C}_3,^{15}\text{N}_3$  by LC-HRMS. The high resolution and mass accuracy of the HRMS detector ensure reliable identification and quantification of this isotopically labeled internal standard, which is essential for accurate determination of atrazine in complex matrices. The provided methodologies can be adapted by researchers for their specific applications in environmental monitoring, food safety, and other related fields.

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## References

- 1. Atrazine-(triazyl- $^{13}\text{C}_3,^{15}\text{N}_3$ )  $\geq 98$  atom %,  $\geq 98\%$  (CP) | Sigma-Aldrich [[sigmaaldrich.com](https://sigmaaldrich.com)]
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